molecular formula C24H15ClFNO4S2 B4905297 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE

4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE

Cat. No.: B4905297
M. Wt: 500.0 g/mol
InChI Key: QUHCVLWMEBBIOX-CIAFOILYSA-N
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Description

4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-FLUOROBENZOATE is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a fluorobenzoate ester. Compounds with such structures are often studied for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the introduction of the chlorophenyl group, and the esterification with 4-fluorobenzoic acid. Typical reaction conditions might involve:

    Formation of the thiazolidine ring: This could be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the chlorophenyl group: This might involve a nucleophilic substitution reaction.

    Esterification: The final step could involve the reaction of the intermediate with 4-fluorobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions but might include oxidized or reduced forms of the original compound, or derivatives with substituted aromatic rings.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

It might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic effects, possibly as a drug candidate.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Studied for their antimicrobial and anticancer activities.

    Fluorobenzoates: Often used in pharmaceuticals for their stability and bioactivity.

Uniqueness

The unique combination of the thiazolidine ring, chlorophenyl group, and fluorobenzoate ester might confer specific biological activities or chemical reactivity that distinguishes it from other compounds.

For precise and detailed information, consulting specific scientific literature or databases is recommended.

Properties

IUPAC Name

[4-[(E)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFNO4S2/c1-30-20-11-14(5-10-19(20)31-23(29)15-6-8-17(26)9-7-15)12-21-22(28)27(24(32)33-21)18-4-2-3-16(25)13-18/h2-13H,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHCVLWMEBBIOX-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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